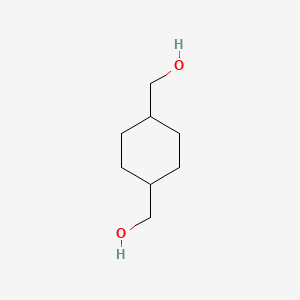

1,4-Cyclohexanedimethanol

説明

Historical Context and Evolution of CHDM in Polymer Science

The journey of 1,4-Cyclohexanedimethanol (B133615) in polymer science began with its commercial production via the hydrogenation of dimethyl terephthalate (B1205515). mdpi.comresearchgate.net A significant milestone was the discovery in 1959 of poly(1,4-cyclohexanedimethylene terephthalate) (PCT), a homopolyester synthesized from terephthalic acid (TPA) and CHDM. mdpi.com This discovery marked a breakthrough in the polyester (B1180765) industry. In 1964, the synthesis process and thermal characteristics of PCT were further detailed, leading to its commercialization as a fiber under the trade name Kodel by the Eastman Kodak Company. mdpi.com

Initially, CHDM was recognized for its ability to modify the properties of existing polyesters like poly(ethylene terephthalate) (PET). The incorporation of CHDM into PET led to the development of glycol-modified polyethylene (B3416737) terephthalate (PETG), a copolyester with improved processability and resistance to degradation. wikipedia.org Over the years, research has expanded to explore the use of CHDM in a wide array of polymers, including other polyesters, polycarbonates, and polyurethanes, driven by the demand for materials with enhanced thermal stability, mechanical strength, and chemical resistance. nih.govatamanchemicals.com

Significance of CHDM in Contemporary Polymer and Materials Engineering

In modern polymer and materials engineering, this compound is highly valued for its versatility. Its non-planar ring structure, when incorporated into a polymer backbone, enhances the thermal stability, mechanical properties, and barrier characteristics of the resulting material. mdpi.com This makes CHDM-based polymers suitable for a wide range of applications, from packaging and textiles to electronics and automotive components. researchgate.netatamanchemicals.compreprints.org

The ability to tune the properties of polymers by incorporating CHDM is a key aspect of its significance. By varying the amount of CHDM in copolyesters, materials can be engineered to be anywhere from amorphous to highly crystalline. mdpi.com This allows for the creation of polymers with specific characteristics tailored to their intended use. Furthermore, CHDM plays a role in the development of more sustainable and biodegradable polymers, a growing area of focus in materials science. mdpi.com

Isomeric Forms and Their Influence on Material Properties

This compound exists as a mixture of two geometric isomers: cis and trans. wikipedia.org The spatial arrangement of the two hydroxymethyl groups relative to the cyclohexane (B81311) ring differs in these isomers, and this stereochemistry has a profound impact on the properties of the polymers synthesized from them. preprints.orgnih.gov Commercial CHDM is typically a mixture of these isomers, often with a trans to cis ratio of around 70:30 or 75:25. wikipedia.orgpreprints.orggoogle.com

Cis-1,4-Cyclohexanedimethanol (Cis-CHDM)

The cis isomer of this compound has both hydroxymethyl groups on the same side of the cyclohexane ring. This configuration results in a less symmetrical molecule compared to the trans isomer. preprints.org The melting point of the pure cis isomer is 43°C. google.com In polymer chains, the presence of cis-CHDM tends to disrupt the regular packing of polymer chains, hindering crystallization and leading to more amorphous materials. doi.org

Trans-1,4-Cyclohexanedimethanol (Trans-CHDM)

In the trans isomer, the hydroxymethyl groups are on opposite sides of the cyclohexane ring, leading to a more linear and symmetrical structure. preprints.org The pure trans isomer has a higher melting point of 67°C. google.com This symmetry facilitates the formation of stable, well-ordered crystal structures in polymers. doi.org Consequently, a higher content of trans-CHDM in a polymer generally leads to increased crystallinity, higher melting temperatures, and improved thermal and mechanical properties. preprints.orgdoi.org The trans isomer is considered more stable than its cis counterpart. nih.gov

Stereochemical Impact on Polymer Characteristics

The ratio of cis to trans isomers of this compound is a critical factor in determining the final properties of a polymer. By controlling this ratio, researchers and engineers can precisely tune the characteristics of the material. preprints.orgdoi.org

A higher proportion of the trans isomer generally leads to:

Increased Crystallinity: The symmetrical nature of trans-CHDM promotes more ordered polymer chains, resulting in higher levels of crystallinity. doi.org

Higher Glass Transition (Tg) and Melting (Tm) Temperatures: The enhanced crystallinity and more stable crystal structures associated with a higher trans content lead to polymers with greater thermal stability. preprints.orgnih.govdoi.org For instance, the melting temperature of PCT can be significantly increased by raising the trans-CHDM content. nih.govdoi.org

Improved Mechanical Properties: The increased crystallinity often translates to higher tensile strength and modulus. doi.org

Enhanced Barrier Properties: The more tightly packed crystalline regions in polymers with a high trans-CHDM content can lead to better resistance to gas permeation. doi.org

Conversely, a higher proportion of the cis isomer tends to result in more amorphous polymers with lower melting points and potentially greater flexibility. doi.org The ability to manipulate the cis/trans ratio allows for the creation of a wide spectrum of polyesters, from highly crystalline engineering plastics to amorphous materials suitable for applications requiring clarity and toughness. mdpi.comdoi.org

Interactive Data Table: Effect of Trans-CHDM Content on Polymer Properties

| Polymer System | Property | Trend with Increasing Trans-CHDM Content | Reference |

| Poly(1,4-cyclohexanedimethylene terephthalate) (PCT) | Melting Temperature (Tm) | Increases | preprints.orgnih.gov |

| Poly(1,4-cyclohexanedimethylene terephthalate) (PCT) | Glass Transition Temperature (Tg) | Increases | preprints.orgnih.gov |

| Poly(ethylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate) (PECFs) | Crystallinity | Increases | preprints.orgdoi.org |

| Poly(ethylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate) (PECFs) | Tensile Strength | Increases | doi.org |

| Poly(ethylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate) (PECFs) | Gas Barrier Properties | Improves | doi.org |

Structure

3D Structure

特性

IUPAC Name |

[4-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQCDZDWXUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026712, DTXSID00274143, DTXSID60274144 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °C (cis-isomer), 283 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

166 °C, 330 °F OC | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0381 at 25 °C/4 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5 (Air = 1) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.08X10-4 mm Hg at 25 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, White waxy solid | |

CAS No. |

105-08-8, 3236-47-3, 3236-48-4 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C (cis-isomer), 67 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 1,4 Cyclohexanedimethanol

Industrial Scale Synthesis Approaches

The commercial production of 1,4-Cyclohexanedimethanol (B133615) (CHDM) is predominantly achieved through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). This process has evolved from a two-step approach to more streamlined single-step and continuous methods, driven by the pursuit of higher efficiency and selectivity.

Hydrogenation of Dimethyl Terephthalate (DMT)

The conventional industrial synthesis of CHDM involves a two-stage hydrogenation of DMT. mdpi.com In the initial stage, the aromatic ring of DMT is hydrogenated to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This step is typically carried out using a palladium-based catalyst at temperatures around 180°C. mdpi.com The subsequent stage involves the reduction of the ester groups of DMCD to hydroxyl groups, yielding CHDM. mdpi.com This second hydrogenation is commonly performed at a higher temperature, approximately 200°C, with a copper chromite catalyst. mdpi.com

Step 1: Benzene Ring Hydrogenation C₆H₄(CO₂CH₃)₂ + 3H₂ → C₆H₁₀(CO₂CH₃)₂ (Dimethyl Terephthalate to Dimethyl 1,4-cyclohexanedicarboxylate)

Step 2: Ester Group Hydrogenation C₆H₁₀(CO₂CH₃)₂ + 4H₂ → C₆H₁₀(CH₂OH)₂ + 2CH₃OH (Dimethyl 1,4-cyclohexanedicarboxylate to this compound)

This two-step process allows for optimized conditions for each distinct transformation, ensuring high conversion and selectivity.

Single-Step Catalytic Hydrogenation Processes

To enhance economic and environmental viability, research has focused on developing one-pot synthesis processes using a single catalyst. acs.org These single-step methods aim to perform both the aromatic ring and ester group hydrogenations in a single reactor, often by employing advanced catalytic systems. acs.org

Bimetallic catalysts have demonstrated significant potential in the single-step hydrogenation of DMT. These catalysts often exhibit synergistic effects between the two metallic components, leading to enhanced activity and selectivity. For instance, a series of bimetallic Ru-Re catalysts supported on activated carbon were designed for the selective hydrogenation of DMT to DMCD, a key intermediate in CHDM production. researchgate.netnih.gov The addition of Rhenium (Re) to Ruthenium (Ru) was found to enhance the distribution of active metal species and facilitate charge transfer, thereby improving catalytic performance. researchgate.netnih.gov Under mild conditions (70°C and 3 MPa), the Ru1.25Re0.13/AC catalyst achieved a DMT conversion of 82% with a DMCD selectivity of 96%. researchgate.net

Similarly, Ni-Ru bimetallic catalysts have been investigated. A novel Ru/Ni/Ni(Al)Ox catalyst, derived from a layered double hydroxide (B78521) precursor, showed a high DMT conversion rate of 99.3% and a DMCD selectivity of 93.2%. researchgate.netepa.gov The synergistic effect between Ru and Ni is believed to enhance the activation of hydrogen and the adsorption of DMT. researchgate.net

The table below summarizes the performance of selected bimetallic catalysts in the hydrogenation of DMT.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | DMT Conversion (%) | DMCD Selectivity (%) |

| Ru-Re | Activated Carbon | 70 | 3 | 82 | 96 |

| Ru/Ni/Ni(Al)Ox | - | - | - | 99.3 | 93.2 |

| KF-Ni/SiO₂ | Silica | 100 | 5 | >98 (up to 3 cycles) | ~97 |

This table presents data on the performance of various bimetallic catalysts in the hydrogenation of Dimethyl Terephthalate (DMT) to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Supported trimetallic nanoclusters represent a further advancement in catalyst design for the one-pot synthesis of CHDM from DMT. These catalysts can facilitate both hydrogenation steps under a single set of conditions or in consecutive stages within one reactor. acs.org A notable example is the supported RuPtSn/Al₂O₃ catalyst. acs.org Research has shown that trimetallic RuPtSn catalysts exhibit a synergistic effect that is effective for the catalytic hydrogenation of DMT to CHDM. acs.org

In a one-batch reactor setup, the hydrogenation can be carried out in two consecutive stages with different temperatures and pressures to optimize the yield of CHDM. acs.org The Ru₄Pt₂Sn₈/Al₂O₃ catalyst, in particular, has demonstrated a high yield of CHDM. acs.org The proposed mechanism involves two distinct catalytic active sites related to the Ru metal particles. acs.org

| Catalyst | Support | Stage 1 Temp (°C) / Pressure (bar) | Stage 2 Temp (°C) / Pressure (bar) | CHDM Yield (%) |

| Ru₄Pt₂Sn₈ | Al₂O₃ | 180 / 60 | 260 / 80 | 75.1 |

This table illustrates the yield of this compound (CHDM) from Dimethyl Terephthalate (DMT) using a supported trimetallic RuPtSn catalyst in a two-stage, one-pot process.

Continuous Hydrogenation Processes

Continuous hydrogenation processes offer advantages in terms of scalability, efficiency, and safety for the industrial production of CHDM. These systems typically utilize fixed-bed reactors where the catalyst is stationary, and the reactants flow through it.

A method for preparing DMCD and subsequently CHDM in a continuous process has been developed using a Ru/Al₂O₃ catalyst in the first stage. google.com In this process, DMT is hydrogenated in a first reactor to continuously form DMCD under a pressure of 20 to 30 kg/cm ². google.com The resulting DMCD is then fed into a second reactor for the hydrogenation of the ester groups. google.com This approach allows for the use of a more cost-effective ruthenium catalyst in place of palladium for the initial hydrogenation step. google.com

Continuous-flow hydrogenation has also been explored using microreactors packed with catalysts like mesoporous Pd@SBA-15. mdpi.com While this specific example focuses on nitroaromatics, the principles of enhanced safety, precise control, and high efficiency are directly applicable to the hydrogenation of DMT. mdpi.com The use of a micro-packed-bed reactor allows for excellent control over reaction parameters and can lead to very high conversion rates in short residence times. mdpi.com

Novel Synthetic Strategies for CHDM and Derivatives

Beyond the traditional routes starting from petroleum-derived xylenes, novel synthetic strategies are being developed that utilize alternative and potentially renewable feedstocks.

One innovative approach involves a two-step route starting from formaldehyde, crotonaldehyde, and an acrylate (B77674) or fumarate, all of which can be derived from biomass. researchgate.net The first step is a proline-catalyzed formal [3+1+2] cycloaddition to afford an ethyl 4-formylcyclohex-3-enecarboxylate intermediate. researchgate.net This is followed by a hydrogenation step over a commercially available Cu/Zn/Al catalyst to produce CHDM. researchgate.net This "green" synthesis strategy provides a potential alternative to conventional methods. researchgate.net Under optimized conditions (240°C and 4.0 MPa of H₂), an 84% yield of CHDM from the intermediate can be achieved.

Another novel strategy focuses on a low-pressure synthesis of CHDM and its derivatives. This method is based on the Diels-Alder cyclization of a 2,4-hexadiene (B1165886) compound with ethylene (B1197577), followed by the hydrogenation of the resulting cyclohexene (B86901) compound. google.com For example, 2,4-hexadiene-1,6-diol reacts with ethylene to yield a 3,6-dihydroxymethylcyclohexene, which is then hydrogenated at a relatively low pressure (around 100 psi) to produce CHDM. google.com

Furthermore, the synthesis of CHDM derivatives is also an area of active research. For instance, this compound dibenzoate, a polyester (B1180765) additive, can be prepared by reacting CHDM with benzoic acid. researchgate.net This derivative enhances the stability, toughness, hardness, and strength of polyesters. researchgate.net

| Starting Materials | Key Reaction Type | Intermediate | Final Product | Catalyst |

| Formaldehyde, Crotonaldehyde, Ethyl Acrylate | [3+1+2] Cycloaddition, Hydrogenation | Ethyl 4-formylcyclohex-3-enecarboxylate | This compound | Proline, Cu/Zn/Al |

| 2,4-Hexadiene-1,6-diol, Ethylene | Diels-Alder Cyclization, Hydrogenation | 3,6-Dihydroxymethylcyclohexene | This compound | - |

| This compound, Benzoic Acid | Esterification | - | This compound Dibenzoate | - |

This table outlines various novel synthetic strategies for producing this compound (CHDM) and its derivatives, highlighting the starting materials, key reaction types, and catalysts involved.

Proline-Catalyzed Formal Cycloaddition Reactions

A novel strategy for synthesizing this compound involves a proline-catalyzed formal [3+1+2] cycloaddition reaction. researchgate.netnih.gov This method utilizes proline, a naturally occurring and non-toxic amino acid, as an organocatalyst. wikipedia.org The reaction proceeds through a domino Mannich condensation and Diels-Alder process. guidechem.com Proline's effectiveness as a catalyst in this context is attributed to its ability to form a stable iminium salt intermediate, facilitated by its pyrrolidine (B122466) motif and acidic functionality. This enamine-based catalysis is a key step in forming the cyclohexene ring structure, which is a precursor to CHDM. wikipedia.org The reaction mechanism involves the formation of an enamine from the reaction of proline with an aldehyde, which then participates in a cascade of reactions to build the cyclic molecule.

Conversion from Formaldehyde, Crotonaldehyde, and Acrylate/Fumarate

The synthesis of CHDM can be achieved through a two-step process starting from readily available feedstocks: formaldehyde, crotonaldehyde, and an acrylate such as ethyl acrylate. nih.gov

Step 1: Cycloaddition In the first step, the proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and ethyl acrylate is carried out. guidechem.com This reaction produces an intermediate compound, ethyl 4-formylcyclohex-3-enecarboxylate. Research has shown that proline is an effective catalyst for this transformation, and optimizing reaction conditions, such as temperature, is crucial for achieving a good yield. For instance, a reaction temperature of 130°C was found to provide the best results.

The table below summarizes the optimized reaction conditions for the hydrogenation step.

| Parameter | Value |

| Catalyst | Cu/Zn/Al |

| Temperature | 240°C |

| H₂ Pressure | 4.0 MPa |

| Time | 12 hours |

| Yield of CHDM | 84% |

This data is based on optimized lab-scale synthesis.

This synthetic route is notable as it can utilize feedstocks that are derivable from biomass, presenting a potentially more sustainable alternative to traditional petroleum-based production methods.

By-product Analysis and Management in CHDM Synthesis

The industrial production of CHDM, particularly through the conventional method of hydrogenating dimethyl terephthalate (DMT), generates certain by-products. wikipedia.orggoogle.com Analysis of the reaction mixture reveals the presence of compounds such as 4-methylcyclohexanemethanol and the monoester methyl 4-methyl-4-cyclohexanecarboxylate. wikipedia.org The formation of these by-products can impact the purity of the final CHDM product, which is critical for its application in polyester manufacturing. guidechem.com

Polymerization and Co Polymerization of 1,4 Cyclohexanedimethanol

Homopolymerization with CHDM

1,4-Cyclohexanedimethanol (B133615) (CHDM) is a cycloaliphatic diol used in the synthesis of various homopolymers. The inclusion of its cyclohexane (B81311) ring into the polymer backbone imparts notable properties such as enhanced thermal stability, mechanical strength, and chemical resistance. This section details the synthesis and characteristics of two significant homopolymers derived from CHDM: Poly(1,4-cyclohexanedimethylene terephthalate) (PCT) and Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD).

Poly(1,4-cyclohexanedimethylene terephthalate) (PCT)

Poly(1,4-cyclohexanedimethylene terephthalate) is a semi-crystalline thermoplastic polyester (B1180765) recognized for its high-temperature performance, dimensional stability, and resistance to chemicals. These attributes make it a preferred material for demanding applications, particularly in the automotive and electronics sectors.

The commercial production of PCT is typically achieved through a two-step melt polymerization process. nih.gov This process begins with either the direct esterification of terephthalic acid (TPA) or the transesterification of dimethyl terephthalate (B1205515) (DMT) with an excess of this compound. nih.govrsc.org This initial stage is conducted in the presence of catalysts, such as zinc acetate, and results in the formation of a prepolymer and a byproduct, either water or methanol (B129727), which is removed. rsc.org

The second stage is polycondensation, which is carried out at elevated temperatures, often exceeding 300°C, and under a high vacuum. nih.gov This step facilitates the removal of excess CHDM and other volatile byproducts, thereby increasing the polymer's molecular weight to the desired level. nih.gov Catalysts like germanium dioxide or antimony oxide are often employed during this stage. nih.govrsc.org To achieve even higher molecular weights, a subsequent solid-state polymerization (SSP) step can be implemented. nih.gov

The physical properties of PCT are directly influenced by its molecular structure, particularly the steric configuration of the CHDM monomer. researchgate.net CHDM exists as two geometric isomers, cis and trans. The ratio of these isomers within the polymer chain significantly affects the material's thermal and mechanical characteristics. researchgate.net

The rigid cyclohexane ring in the CHDM unit is a primary contributor to PCT's high glass transition temperature (Tg) of approximately 90°C and high melting point (Tm) of around 295°C, which are superior to those of polyethylene (B3416737) terephthalate (PET). nih.gov The cis/trans isomer ratio has a profound impact on crystallinity; a higher proportion of the trans isomer leads to a more linear chain structure, which facilitates more efficient chain packing, resulting in higher crystallinity and an increased melting temperature. researchgate.net Consequently, this also enhances the material's strength and stiffness. Conversely, a higher cis content disrupts the regularity of the polymer chain, leading to reduced crystallinity and a lower melting point.

| Property | Effect of Increasing trans-Isomer Content | Effect of Increasing cis-Isomer Content |

|---|---|---|

| Crystallinity | Increases | Decreases |

| Melting Temperature (Tm) | Increases | Decreases |

| Glass Transition Temperature (Tg) | Relatively stable | Relatively stable |

| Tensile Strength | Increases | Decreases |

| Stiffness (Modulus) | Increases | Decreases |

Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD)

PCCD is a fully cycloaliphatic polyester synthesized from CHDM and 1,4-cyclohexanedicarboxylic acid (CHDA). It is noted for its good thermal stability and processability. mdpi.com

The synthesis of PCCD is accomplished via a two-step melt polycondensation reaction. researchgate.netresearchgate.net The process involves the direct esterification of CHDM and CHDA. researchgate.netresearchgate.net In the first stage, the monomers react at a temperature of around 220°C to form a low molecular weight prepolymer, with water being removed as a byproduct. researchgate.netresearchgate.net

The second stage is the polycondensation reaction, performed at a higher temperature of approximately 275°C and under a high vacuum. researchgate.net These conditions are necessary to effectively remove the water of reaction and any excess monomer, which drives the polymerization forward to achieve a high molecular weight polymer. researchgate.net A catalyst, such as titanium tetrabutoxide (TBT), is typically used to facilitate the reaction. researchgate.netresearchgate.net

Achieving a high molecular weight PCCD with desired properties requires careful optimization of the polymerization conditions. researchgate.net The reaction temperature, molar ratio of monomers, and catalyst concentration are critical parameters. epa.gov

The optimal temperature for the initial esterification stage has been identified as 220°C, while the subsequent polycondensation stage is best performed at 275°C to yield high molecular weight polymers. researchgate.netresearchgate.net The molar ratio of the diol to the diacid is crucial for reaching a high degree of polymerization. Research has shown that the number-average molecular weight (Mn) of PCCD is maximized when the initial molar ratio of CHDM to CHDA is slightly greater than stoichiometric, specifically at 1.004:1. researchgate.netresearchgate.net Deviating from this ratio can result in lower molecular weights. researchgate.net

Furthermore, a balance must be struck between the conditions that favor high molecular weight (higher temperature, longer time, higher catalyst amount) and those that preserve the high-melting trans isomer content of the cyclohexane rings, as isomerization can occur under harsh conditions, leading to a decrease in the crystallization temperature. epa.gov

| Parameter | Optimized Value/Condition | Influence on Polymerization |

|---|---|---|

| Esterification Temperature | 220°C researchgate.netresearchgate.net | Promotes efficient prepolymer formation. |

| Polycondensation Temperature | 275°C researchgate.net | Leads to high molecular weight PCCD. researchgate.net |

| Molar Ratio (CHDM:CHDA) | 1.004:1 researchgate.netresearchgate.net | Maximizes the number-average molecular weight. researchgate.net |

| Catalyst | Titanium tetrabutoxide (TBT) researchgate.netresearchgate.net | Accelerates the rate of polymerization. |

| Pressure | High vacuum | Facilitates the removal of byproducts to drive the reaction. researchgate.net |

Copolymerization Strategies Involving this compound (CHDM)

This compound (CHDM) is a cycloaliphatic diol extensively used to synthesize a variety of polyesters. preprints.org Its incorporation into polymer chains can significantly enhance properties such as thermal stability, mechanical strength, and chemical resistance. preprints.orgmdpi.com Copolymerization is a key strategy to tailor the properties of polyesters, and CHDM is a versatile comonomer in this regard.

Integration into Polyester Backbones

The integration of CHDM into polyester backbones is a common industrial practice to produce copolyesters with tailored properties. The non-planar ring structure of CHDM, when incorporated into the polymer chain, disrupts the regular chain packing, which can lead to changes in crystallinity and other physical properties. mdpi.com This modification is a route to developing both amorphous and semi-crystalline polyesters with exceptional performance characteristics. researchgate.netnih.gov The properties of these copolyesters can be finely tuned by the addition of a second diol or a second diacid during polymerization. researchgate.netresearchgate.net

Modifying polyesters by incorporating a second diol alongside CHDM allows for precise molecular design to achieve desired material properties. mdpi.com This approach can address processing issues associated with homopolymers like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). preprints.org For instance, the introduction of a second diol can alter the melting point and processing window of the resulting copolyester. researchgate.net A notable example is the incorporation of ethylene (B1197577) glycol with CHDM in the synthesis of PETG, which results in an amorphous copolymer with enhanced properties. nih.gov The presence of the bulky CHDM monomer disrupts the crystallinity that would otherwise be present in polyethylene terephthalate (PET). xometry.com

The table below summarizes the effect of incorporating a second diol on the properties of CHDM-based polyesters.

| Property | Effect of Second Diol Incorporation |

| Crystallinity | Generally decreases due to disruption of chain regularity. |

| Glass Transition Temperature (Tg) | Can be tailored depending on the second diol used. |

| Melting Point (Tm) | Generally decreases, widening the processing window. |

| Mechanical Properties | Can be modified to enhance toughness and impact strength. |

| Transparency | Often increased, especially when amorphous copolyesters are formed. |

The properties of CHDM-based polyesters can also be tailored by introducing a second diacid into the polymer backbone. mdpi.com This strategy, similar to using a second diol, allows for the modification of the polymer's thermal and mechanical properties. For example, incorporating a small amount of isophthalic acid into the PCT polymer backbone can widen the processing window, although it may come at the expense of the glass transition temperature and melting point. researchgate.net The resulting polymer is often referred to as acid-modified PCT (PCTA). mdpi.comresearchgate.net Another example is the use of 2,6-naphthalenedicarboxylic acid alongside terephthalic acid to create copolyesters with enhanced thermal and barrier properties. researchgate.net

The following table illustrates the impact of a second diacid on the characteristics of CHDM polyesters.

| Property | Impact of Second Diacid Incorporation |

| Thermal Stability | Can be enhanced, depending on the diacid's structure. |

| Barrier Properties | Can be improved against gases like oxygen and carbon dioxide. |

| Processing Window | Can be widened by disrupting the polymer's crystallinity. |

| Glass Transition Temperature (Tg) | Can be increased or decreased based on the diacid's rigidity. |

| Crystallinity | Can be reduced, leading to more amorphous materials. |

Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate), commonly known as PETG, is an amorphous copolyester synthesized through the polycondensation of terephthalic acid, ethylene glycol, and this compound. nih.gov The "G" in PETG signifies that the glycol component has been modified with CHDM. xometry.com The incorporation of CHDM, a larger monomer than ethylene glycol, disrupts the polymer chain's ability to crystallize, resulting in a more amorphous material. xometry.commdpi.com This modification leads to a material with high chemical resistance, good durability, and excellent formability. twi-global.com PETG is known for its clarity, toughness, and ease of processing, making it a popular material for applications such as 3D printing filaments, packaging, and medical devices. nih.govtwi-global.com

The synthesis of PETG typically involves a two-step melt-phase polycondensation process. twi-global.com The properties of PETG can be influenced by the molar ratio of ethylene glycol to CHDM. researchgate.net An increase in the CHDM content generally leads to an increase in the glass transition temperature (Tg) of the copolyester. researchgate.netresearchgate.net

The table below presents some of the key properties of PETG.

| Property | Value |

| Extrusion Temperature | 220-260 °C xometry.com |

| Print Speed (3D Printing) | 40-60 mm/s xometry.com |

| Tensile Yield Strength | ~44.38 MPa nih.gov |

| Tensile Modulus | ~1076 MPa nih.gov |

Poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate), or PCTN, is a copolyester synthesized from this compound, terephthalic acid, and 2,6-naphthalenedicarboxylic acid. researchgate.net This copolymer is produced via a melt polymerization technique. researchgate.net The incorporation of the rigid 2,6-naphthalenedicarboxylate unit into the PCT backbone results in a material with enhanced thermal and barrier properties compared to PET and poly(ethylene naphthalate) (PEN). researchgate.net

Research has shown that the thermal and optical properties of PCTN copolyesters are directly dependent on the ratio of terephthalic acid to 2,6-naphthalenedicarboxylic acid. researchgate.net An increase in the 2,6-naphthalenedicarboxylic acid content generally leads to a higher glass transition temperature (Tg). researchgate.net PCTN films have been found to exhibit superior optical properties and reduced water absorption, making them suitable for applications requiring high performance. researchgate.net

Key findings from the characterization of PCTN are summarized in the table below.

| Property | Observation |

| Glass Transition Temperature (Tg) | Improved compared to PET with the incorporation of 2,6-naphthalenedicarboxylic acid. researchgate.net |

| Thermal Stability | Dependent on the ratio of the two diacids. researchgate.net |

| Barrier Properties | Superior to PET and PEN films, with reduced water absorption. researchgate.net |

| Optical Properties | Superior to PET and PEN films. researchgate.net |

Specific Examples:

Poly(trimethylene-co-1,4-cyclohexanedimethylene terephthalate) (PTCT)

Poly(trimethylene-co-1,4-cyclohexanedimethylene terephthalate) (PTCT) is an aromatic copolyester synthesized through a two-step melt polymerization process involving 1,3-propanediol, this compound (CHDM), and dimethyl terephthalate (DMT). nih.govresearchgate.net The resulting copolyesters have a statistically random microstructure. researchgate.net

The incorporation of CHDM, which forms cyclohexylene dimethylene terephthalate (CT) units, has a profound effect on the crystallization behavior of the polymer. The crystal lattice structure of PTCT copolyesters is dependent on the concentration of these CT units. researchgate.net Copolyesters with a lower CT content (less than 35 mole %) exhibit a poly(trimethylene terephthalate) (PTT)-type crystal lattice. researchgate.net Conversely, those with a higher CT content (above 42 mole %) crystallize in a poly(1,4-cyclohexanedimethylene terephthalate) (PCT)-type lattice. researchgate.net At a concentration of 42 mole % CHDM, both PTT-type and PCT-type crystals can coexist. nih.govresearchgate.net Furthermore, increasing the proportion of CT units enhances the thermal stability of the resulting copolyester compared to the PTT homopolymer. researchgate.net

Crystallization Behavior of PTCT Copolyesters as a Function of CHDM Content

| Mole % of CHDM Units (CT Content) | Predominant Crystal Lattice Type |

|---|---|

| < 35% | PTT-type |

| > 42% | PCT-type |

| 42% | Coexistence of PTT and PCT types |

Poly(ethylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate)s (PECFs)

Poly(ethylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate)s (PECFs) are copolyesters based on 2,5-furandicarboxylic acid (FDCA), a prominent renewable building block. rsc.org The modification of the parent polymer, poly(ethylene 2,5-furandicarboxylate) (PEF), with CHDM leads to the formation of PECF. This incorporation of the cycloaliphatic CHDM monomer influences the mechanical properties of the resulting material. Research has reported that PECF copolyesters exhibit a maximum tensile strength in the range of 59–75 MPa and a Young's modulus between 1740–2300 MPa. researchgate.net

Copolycarbonates with CHDM

CHDM is a key comonomer in the synthesis of advanced copolycarbonates, often used to enhance ductility and modify thermal properties.

Dual-Diol Strategy with Isosorbide (B1672297) (ISB) and CHDM

A significant challenge with polycarbonates based solely on the bio-derived monomer isosorbide (ISB) is their inherent fragility. researchgate.netelsevierpure.com To overcome this, a "dual-diol strategy" is employed, copolymerizing the rigid, heterocyclic ISB with the flexible and ductile this compound (CHDM). researchgate.netelsevierpure.com This approach allows for a tuning of the final properties of the copolycarbonate by adjusting the molar ratio of the two diols.

Increasing the content of CHDM enhances the ductility of the resulting polymer. researchgate.net For instance, as the CHDM content is increased from 30 to 80 mol%, the ultimate elongation of the copolycarbonates can be improved from 4.6% to 20%. researchgate.netelsevierpure.comresearchgate.net Conversely, a higher proportion of ISB leads to an increase in the glass transition temperature (Tg) and storage modulus, but at the expense of ductility. researchgate.netelsevierpure.com Copolycarbonates with an ISB content greater than 50 mol% tend to be strong but brittle, while those with less than 50 mol% ISB are more ductile but softer. researchgate.netelsevierpure.com A composition of 70/30 mol% of ISB/CHDM has been shown to yield a polycarbonate with a 1.25-fold higher Young's modulus and a 1.05-fold higher ultimate tensile strength when compared to bisphenol-A (BPA)-based polycarbonate. researchgate.netelsevierpure.com

Effect of ISB/CHDM Ratio on Copolycarbonate Properties

| Property | Effect of Increasing CHDM Content | Effect of Increasing ISB Content |

|---|---|---|

| Ductility / Ultimate Elongation | Increases | Decreases |

| Glass Transition Temperature (Tg) | Decreases | Increases |

| Storage Modulus | Decreases | Increases |

| Molecular Weight | Increases | Decreases |

Transesterification Polymerization in Copolycarbonate Synthesis

The synthesis of copolycarbonates from ISB and CHDM is commonly achieved through transesterification polymerization. researchgate.netelsevierpure.com This process is typically a melt polycondensation method where the diols (ISB and CHDM) react with a carbonate source, such as diphenyl carbonate, to form the polycarbonate backbone. researchgate.netelsevierpure.comresearchgate.net

Aliphatic Copolyesters with CHDM Moiety

CHDM can be incorporated into aliphatic polyesters to modify their properties for various applications, including biodegradable materials.

Enzymatic Polymerization

Enzymatic polymerization presents an alternative to traditional chemical catalysis for synthesizing aliphatic copolyesters containing CHDM. researchgate.net This method avoids the use of metallic catalysts and often proceeds under milder conditions. uliege.be Researchers have successfully synthesized a series of biodegradable aliphatic copolyesters by the enzymatic polymerization of CHDM with monomers such as succinic acid and 1,4-butanediol (B3395766). researchgate.net The properties of these copolymers could be effectively tuned by controlling the amount of CHDM incorporated into the polymer chain. researchgate.net

Specific enzymes, such as Cutinase from Humicola insolens, have been utilized for the polymerization of aliphatic copolyesters containing CHDM as the diol component and various diacids like succinic acid, adipic acid, and sebacic acid. researchgate.net This biotechnological approach is a key area of research for producing metal-free polyesters. uliege.be

Poly(this compound itaconate) Thermosets

A notable application of CHDM is in the creation of thermoset polymers. Researchers have successfully synthesized poly(this compound itaconate) thermosets through a single-step enzymatic polymerization process. nih.gov This method has been explored for its potential in creating biomaterials. The resulting thermoset polymer's mechanical properties and biocompatibility have been analyzed, suggesting it could be a viable candidate for future biomaterial applications. nih.gov

Semi-Aromatic (Co)polyesters with CHDM and Bibenzoates

CHDM is a key component in the synthesis of semi-aromatic copolyesters, which incorporate both aliphatic and aromatic structures. These materials are often produced via a two-step melt polycondensation process. For instance, copolyesters have been synthesized using CHDM along with bibenzoate derivatives and other diols.

The incorporation of the rigid cycloaliphatic CHDM diol into the backbone of polyesters, such as those derived from terephthalic acid, can significantly enhance the thermal, physical, chemical, and mechanical properties of the resulting polymers. nih.gov For example, modifying polyethylene terephthalate (PET) with CHDM leads to copolyesters with a broader processing window and improved characteristics, making them suitable for a wide array of commercial applications. nih.govpreprints.org The resulting copolyesters can range from amorphous to highly crystalline, depending on the amount of CHDM incorporated. nih.gov

Advanced Polymerization Techniques

Several advanced polymerization techniques are employed to synthesize CHDM-based polymers, each offering distinct advantages in controlling the polymer structure and properties.

Solution Polymerization

Solution polymerization is a method used for synthesizing CHDM-based polyesters, including copolyesters like PCTN, which is derived from CHDM, 2,6-naphthalene dicarboxylic acid, and terephthaloyl chloride. researchgate.net A key advantage of this technique is that it often avoids the polymer degradation and discoloration that can occur at the high temperatures required for melt polymerization. researchgate.net The success of solution polymerization hinges on selecting an appropriate solvent that can dissolve the monomers and facilitate the recovery of the final polymer product. researchgate.net This method allows for the synthesis of pure and well-defined polymers through a reproducible one-step process. researchgate.net

Melt Polymerization

Melt polymerization is a widely used and preferred method for synthesizing CHDM-based aliphatic and aromatic polyesters and copolyesters. nih.govmdpi.com This technique is typically a two-step process:

Esterification/Transesterification : This initial step is carried out at relatively low temperatures and pressures. An excess of the diol component (like CHDM) to the diacid component is often used to produce short-chain oligomers. researchgate.net

Polycondensation : In the second step, the oligomers react at high temperatures and under high vacuum to form high molecular weight polymers. preprints.orgresearchgate.net Byproducts from each stage are removed separately. researchgate.net

Melt polymerization has been successfully used to synthesize a variety of CHDM-based polyesters, including poly(1,4-cyclohexylenedimethylene adipate) (PCA) and poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC). bohrium.comresearchgate.net Research has shown that CHDM-based polyesters produced through this method can exhibit high molecular weights and good toughness. researchgate.net For example, a series of copolyesters synthesized from isosorbide (ISB), CHDM, ethylene glycol (EG), and terephthalic acid (PTA) in a large reactor demonstrated the scalability of this technique. tandfonline.com

The properties of the resulting polymers, such as glass transition temperature (Tg) and melting temperature (Tm), can be tuned by adjusting the monomer composition. For instance, in poly(trimethylene-co-1,4-cyclohexanedimethylene terephthalate) (PTCT), the crystalline structure depends on the mole percentage of CHDM units. preprints.orgmdpi.com

Table 1: Effect of CHDM Content on the Thermal Properties of PTCT Copolyesters

| CHDM Content (mole %) | Crystalline Lattice Type |

| < 35 | PTT-type |

| 42 | Coexistence of TT and CT |

| > 42 | PCT-type |

Source: Adapted from research findings. preprints.orgmdpi.com

Solid-State Polymerization (SSP) and Solid-State Polycondensation (SSPC)

Solid-state polymerization (SSP), also known as solid-state polycondensation (SSPC), is a technique used to increase the molecular weight of polyesters that have already been synthesized, typically via melt polymerization. preprints.org This process is carried out at a temperature above the glass transition temperature but below the melting point of the polymer. SSP is particularly useful for achieving high molecular weights, which are often required for demanding applications.

Living Cationic Polymerization with CHDM Initiators

Living cationic polymerization is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.orgnih.gov This method is characterized by the absence of irreversible termination and chain transfer reactions. nih.gov The key to a successful living cationic polymerization is to establish an equilibrium between the active (propagating) and dormant polymer chains, with a rapid exchange between these two states. nih.govlibretexts.org

While the direct use of CHDM as an initiator in living cationic polymerization is not extensively detailed in the provided context, the principles of this technique are relevant to creating well-defined polymer architectures. The process is typically initiated by a binary system, often involving a Lewis acid, to generate a carbocation that starts the polymerization of vinyl monomers. nih.gov This technique offers the potential to create novel block copolymers and other advanced polymer structures.

Advanced Applications and Performance Enhancement of Chdm Based Materials

Engineering Plastics and High-Performance Polymers

The incorporation of CHDM is a key strategy in elevating the performance of conventional polyesters, transforming them into robust engineering plastics. When used as a comonomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), CHDM disrupts the regularity of the polymer chains, which reduces the degree of crystallinity. wikipedia.org This modification results in glycol-modified polyethylene terephthalate, or PETG, a non-crystalline plastic known for its enhanced strength, clarity, and solvent resistance. wikipedia.orgatamanchemicals.com

A significant advancement in the polyester (B1180765) industry was the development of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a homopolyester synthesized from terephthalic acid (TPA) and CHDM. mdpi.com Compared to PET, PCT exhibits a higher glass transition temperature (Tg) and melting temperature (Tm), along with superior chemical resistance and tensile properties. mdpi.com The non-planar ring of CHDM enhances the thermal stability and mechanical properties of the resulting polymer. mdpi.com

The properties of these CHDM-based polyesters can be further tailored by adjusting the cis/trans isomer ratio of the CHDM monomer. wikipedia.orgpreprints.org A higher content of the trans-isomer generally leads to a higher melting point and increased crystallinity. preprints.org This ability to fine-tune properties allows for the creation of a spectrum of materials, from amorphous copolyesters to highly crystalline homopolymers, suitable for demanding applications in electronics, automotive components, and consumer goods. atamanchemicals.comglobalgrowthinsights.com

Table 1: Comparison of Thermal Properties of PET and PCT

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|

| Polyethylene Terephthalate (PET) | ~ 80 °C | ~ 260 °C |

| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~ 88 °C | ~ 300 °C |

Data sourced from MDPI mdpi.com

Film and Packaging Technologies

CHDM-based polyesters have found extensive use in advanced film and packaging technologies due to their exceptional clarity, strength, and barrier properties. These materials offer significant advantages over conventional polymers, enabling the development of innovative packaging solutions.

Smart Film Applications

Polyester-based advanced thin films, particularly those incorporating CHDM, are gaining prominence in smart film applications, including flexible electronics and intelligent packaging. mdpi.comresearchgate.netnih.gov The inclusion of CHDM enhances the thermal and mechanical stability of these films, which is crucial for the durability and performance of integrated electronic components. mdpi.com The versatility in polymer design, allowing for both amorphous and semi-crystalline structures, makes CHDM-based polyesters ideal candidates for these sophisticated applications. researchgate.netresearchgate.net

Enhancement of Barrier Properties

A critical function of packaging materials is to protect the contents from environmental factors such as moisture and oxygen. The incorporation of CHDM into the polyester backbone leads to a significant improvement in barrier properties. mdpi.com The rigid and bulky nature of the CHDM ring structure reduces the free volume within the polymer matrix, thereby hindering the permeation of gas and water molecules. mdpi.combohrium.com This makes CHDM-modified polyesters highly suitable for packaging sensitive food, beverage, and pharmaceutical products, extending their shelf life and ensuring their integrity. acs.orgrsc.org Research has shown that modifying polyesters with CHDM can lead to superior barrier performance compared to standard PET. mdpi.com

Optical Properties for Transparent Materials

For applications where clarity is paramount, such as transparent packaging, optical films, and displays, CHDM-based polymers offer excellent optical properties. fraunhofer.deintertek.comresearchgate.net The introduction of the CHDM monomer can disrupt the crystallization of polyesters like PET, leading to amorphous materials with high light transmittance and low haze. wikipedia.orgspecialchem.com The resulting polymers, such as PETG, are known for their exceptional clarity and gloss. atamanchemicals.com The optical performance of these materials is influenced by factors such as the polymer's molecular structure, composition, and processing conditions. fiveable.me The amorphous nature of many CHDM-copolyesters minimizes light scattering, resulting in materials that are highly transparent. specialchem.com

Biomaterials Research and Development

The unique properties of CHDM-based polymers have also led to their exploration in the field of biomaterials, where biocompatibility and biodegradability are critical. mdpi.comresearchgate.netresearchgate.net

Biocompatibility Studies of CHDM-based Polymers

CHDM has been utilized in the synthesis of biodegradable aliphatic polyesters and copolyesters for various uses. mdpi.comnih.gov Biocompatibility is a crucial requirement for any material intended for medical applications, ensuring that it does not elicit an adverse response when in contact with biological systems. nih.govebi.bio Studies have been conducted to evaluate the biocompatibility of CHDM-based polymers for potential use in medical devices and drug delivery systems. mdpi.comresearchgate.net For instance, a thermoset polymer, poly(1,4-cyclohexanedimethanol itaconate), synthesized through enzymatic polymerization, was analyzed for its mechanical and biocompatibility properties and was suggested as a strong candidate for future biomaterials. preprints.orgnih.gov The assessment of biocompatibility often involves a comprehensive evaluation of the final, processed, and sterilized device to ensure its safety for clinical use. regulations.gov

Biodegradable Alternatives and Green Approaches

The integration of This compound (B133615) (CHDM) into polyesters is a key strategy for developing biodegradable materials. CHDM has been extensively used in the synthesis of biodegradable aliphatic polyesters and copolyesters, which are seen as viable alternatives to conventional non-degradable plastics. nih.gov These materials are typically synthesized through methods like two-step melt polymerization or, more recently, through greener enzymatic polymerization processes. nih.gov

Research has demonstrated that incorporating CHDM can systematically tune the properties of copolyesters. For instance, a series of biodegradable aliphatic copolyesters synthesized via enzymatic polymerization of 1,3/1,4-CHDM with succinic acid and 1,4-butanediol (B3395766) showed that varying the CHDM content allowed for precise control over the resulting copolymers' characteristics. nih.govresearchgate.net Another green approach involves the single-step enzymatic polymerization of CHDM with itaconic acid to create a poly(this compound itaconate) thermoset, which has shown potential as a future biomaterial due to its mechanical properties and biocompatibility. nih.gov

The development of poly(1,4-butylene-1,4-cyclohexanedimethylene carbonate–terephthalate)s (PBCCTs) highlights a move toward sustainable packaging. By varying the molar ratio of CHDM and 1,4-butanediol (BD), researchers have optimized mechanical, optical, and thermal properties. acs.org Films made from PBCCT with higher CHDM content (30–50%) exhibited an amorphous, glassy character with superior tear strength and tensile strength, comparable to nondegradable polyethylenes used in packaging. acs.org

Below is a table summarizing various biodegradable copolyesters incorporating CHDM.

| Polymer Name | Monomers | Synthesis Method | Key Findings |

| Alicyclic/aliphatic copolyesters (PBSCs) | Succinic acid, 1,4-butanediol, 1,3/1,4-CHDM | Melt Polymerization | Crystallinity and biodegradability can be controlled by CHDM content; those with <50 mol% CHDM are crystallizable. researchgate.net |

| Poly(this compound itaconate) | 1,4-CHDM, Itaconic acid | Enzymatic Polymerization | Resulting thermoset polymer shows promise as a biomaterial. nih.gov |

| Poly(1,4-butylene-1,4-cyclohexanedimethylene carbonate–terephthalate)s (PBCCTs) | 1,4-CHDM, 1,4-butanediol (BD), Dimethyl carbonate, Terephthalate | Bench-scale synthesis | Films with 30-50% CHDM show superior mechanical properties and good transparency for packaging applications. acs.org |

Advanced Composites and Blends

Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD), a polyester synthesized from CHDM and 1,4-cyclohexanedicarboxylic acid (CHDA), serves as an effective matrix resin for creating transparent composites. researchgate.net The primary challenge in developing transparent fiber-reinforced composites is to match the refractive indices of the polymer matrix and the reinforcing fiber, which minimizes light scattering at the fiber-matrix interface. nasampe.orgmdpi.com

The synthesis of high molecular weight PCCD is crucial for its performance as a matrix resin. Research has optimized the melt polycondensation process of CHDM and CHDA, finding that a polymerization temperature of 275 °C can yield PCCD polymers with a number-average molecular weight (Mn) exceeding 30,000 g/mol . researchgate.net

Studies on composites made from this optimized PCCD and glass fibers have shown that the resulting materials retain high transmittance and low haze, similar to the pure PCCD resin. researchgate.net Crucially, the incorporation of the glass fiber reinforcement significantly enhances the mechanical and thermal properties of the material compared to the unreinforced polymer matrix. researchgate.net This combination of optical clarity and improved strength makes PCCD-based composites suitable for applications requiring both load-bearing capability and transparency, such as lightweight safety glass or canopies. nasampe.org

Thermoplastic poly(ether ester) elastomers (TPEEs) are multiblock copolymers that combine the properties of thermoplastics and rubbers. acs.org CHDM is a key monomer used to construct the hard segments of advanced TPEEs, imparting high thermal resistance and mechanical strength. acs.org

In one study, a series of bio-based TPEEs were synthesized using 2,5-furandicarboxylic acid (FDCA) and CHDM for the hard segment, with poly(tetramethylene glycol) (PTMG) as the soft segment. acs.org These elastomers, designated PCF–PTMG, exhibited excellent thermal resistance with melting temperatures (Tm) as high as 254 °C. The mechanical properties could be tailored by adjusting the weight percentage of the PTMG soft segment. acs.org

The table below shows the effect of PTMG content on the mechanical properties of PCF-PTMG elastomers.

| Elastomer Composition (wt% PTMG) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 30 | 31 | 17 | N/A |

| 70 | N/A | N/A | 676 |

| 80 | 27 | 303 | N/A |

| (Data synthesized from research findings) acs.org |

These results demonstrate that incorporating CHDM into the hard segments of TPEEs can produce materials with a wide range of mechanical behaviors, from rigid to highly elastic, while maintaining high thermal stability. The elastomer with 70 wt% PTMG, for instance, showed a high shape recovery rate of 77.4% after being stretched to 200% strain, indicating excellent elasticity. acs.org

Functionalized Materials and Specialized Uses

This compound has been identified as an effective and nonflammable organic solvent for industrial-scale reversed-phase chromatography. nih.gov This application is particularly valuable in biopharmaceutical manufacturing, where flammable solvents like ethanol (B145695) or acetonitrile (B52724) pose significant safety risks and require specialized, explosion-proof equipment.

A key study demonstrated that CHDM could be successfully used for the pilot-scale purification of recombinant apolipoprotein A-I(Milano). nih.gov The notable advantages of using CHDM in this context include:

Nonflammability: Eliminates fire and explosion hazards associated with traditional organic solvents.

Low Viscosity: CHDM exhibits low viscosity when mixed with water, allowing its use in conventional low-pressure process-scale chromatography columns and hardware without generating excessive backpressure. nih.gov

High Efficiency: In the purification of the target protein, the use of CHDM resulted in a 5.7 log reduction in E. coli host cell protein with a product yield greater than 80%. nih.gov

This specialized use of CHDM provides a safer and more practical alternative for large-scale purification processes in the biotechnology industry.

CHDM is a precursor for the synthesis of this compound diglycidyl ether (CHDM-DGE). wikipedia.org This compound is a low-viscosity, aliphatic glycidyl (B131873) ether that functions as a reactive diluent for epoxy resin systems. wikipedia.org Reactive diluents are incorporated into epoxy formulations to reduce viscosity, making the resin easier to process and apply, particularly in coatings, adhesives, and sealants. wikipedia.org

The manufacturing process involves reacting CHDM with epichlorohydrin, followed by dehydrochlorination with sodium hydroxide (B78521) to form the final diglycidyl ether. wikipedia.org

When used as a reactive diluent, CHDM-DGE becomes part of the cross-linked polymer network during the curing process. Its incorporation offers several performance enhancements to the final cured epoxy resin:

Increased Reactivity: Epoxy resins containing the CHDM-DGE moiety show increased reactivity toward conventional curing agents. google.com

Reduced Corrosivity: These formulations have very low chloride content, which reduces their potential for corrosion. google.com

Improved Electrical Properties: The low chloride content also contributes to enhanced electrical insulation properties. google.com

Weather Resistance: The aliphatic nature of the CHDM backbone imparts better UV resistance and weatherability compared to standard aromatic epoxy resins like those based on Bisphenol A.

These improved properties make epoxy resins modified with CHDM-DGE suitable for demanding applications such as high-solids coatings and electronic encapsulation. wikipedia.orggoogle.com

Flexible Electronics and Sensors

The integration of this compound (CHDM) into polyester structures has paved the way for the development of advanced materials tailored for the burgeoning fields of flexible electronics and sensors. The inherent chemical and structural attributes of CHDM contribute significantly to the flexibility, durability, and thermal stability of copolyesters, making them prime candidates for substrates and encapsulation layers in wearable devices, flexible displays, and various sensing technologies.

The non-planar, bulky cycloaliphatic ring of CHDM disrupts the regular chain packing of polyesters, which in turn reduces crystallinity and enhances the flexibility of the resulting polymer. This characteristic is crucial for applications that require materials to bend, fold, or stretch without compromising their integrity or performance. Copolyesters such as polyethylene terephthalate glycol-modified (PETG), which incorporates CHDM, exhibit a good balance of mechanical strength and pliability, essential for the substrate of flexible electronic devices.

In the realm of sensor technology, CHDM-based materials serve as robust platforms for the development of piezoresistive and capacitive sensors. Their mechanical resilience allows them to withstand the repeated strains and stresses inherent in wearable sensor applications for monitoring human motion or physiological signals. Furthermore, the thermal stability imparted by CHDM ensures that these sensors can operate reliably across a range of temperatures.

Research Findings on CHDM-Based Copolyesters

Recent research has focused on characterizing the mechanical and thermal properties of CHDM-based copolyesters to optimize their performance in flexible electronic applications. Studies have shown that the concentration of CHDM and the ratio of its cis/trans isomers can be manipulated to fine-tune the material's properties. For instance, increasing the CHDM content in a copolyester can lead to a higher elongation at break, a key parameter for stretchable electronics.

One study investigated a series of PETG copolyester fibers and found that the mechanical properties were significantly influenced by the CHDM content. The results indicated that a specific composition, PETG30-trans80, exhibited a tensile strength of 113.9 MPa and an elongation at break of 136.5%, highlighting the potential for creating robust and flexible fibers for electronic textiles.

Another research effort focused on polyester-polycarbonates synthesized with CHDM. These materials demonstrated a notable increase in tensile strength (from 41.3 to 52.4 MPa) and a significant improvement in elongation at break (from 8.1% to 244.0%), showcasing their suitability for applications requiring high flexibility and durability.

The table below summarizes the mechanical properties of various CHDM-based copolyesters as reported in recent studies.

| Material | CHDM Content | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

|---|---|---|---|---|

| PETG30-trans80 | 30% (80% trans-isomer) | 113.9 | 136.5 | - |

| Polyester-Polycarbonate (PCCT) | Varying molar ratios | 41.3 - 52.4 | 8.1 - 244.0 | - |

| PET/EZT Blend | Ductile CHDM group in EZT | Slightly reduced vs. PET | Increased vs. PET | Slightly reduced vs. PET |